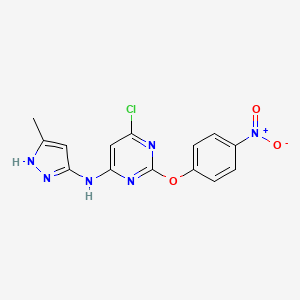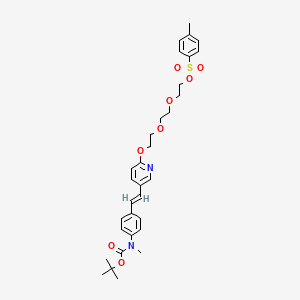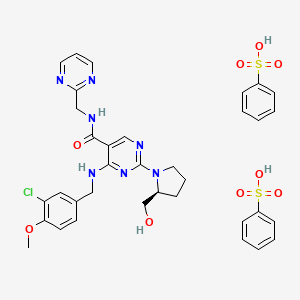![molecular formula C23H22F2N4O4 B605759 Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid CAS No. 892489-52-0](/img/structure/B605759.png)
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Übersicht
Beschreibung
This compound, also known as AZD3988, is a complex organic molecule with the molecular formula C23H22F2N4O4 . It contains several functional groups, including an oxadiazole ring, an amine, a carboxylic acid, and a cyclohexane ring . The molecule also contains two fluorine atoms attached to a phenyl ring .
Molecular Structure Analysis
The molecule has a complex structure with several rings. The 3D conformer and 2D structure can be found in the PubChem database . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
The molecular weight of the compound is 456.4 g/mol . It has a computed XLogP3-AA value of 4.7, indicating its relative lipophilicity . The compound has 3 hydrogen bond donors and 9 hydrogen bond acceptors . The exact mass is 456.16091152 g/mol .Wissenschaftliche Forschungsanwendungen
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition
AZD3988 is primarily known for its role as a potent inhibitor of DGAT1 . DGAT1 is an enzyme that plays a crucial role in triglyceride synthesis. By inhibiting this enzyme, AZD3988 can potentially be used to treat conditions like obesity and hypertriglyceridemia. Research has shown that DGAT1 inhibitors can reduce the absorption of dietary fats, which in turn can lead to weight loss.
Metabolic Disorders Management
Given its impact on lipid metabolism, AZD3988 has been studied for its potential in managing metabolic disorders . It could be beneficial in the treatment of diseases such as type 2 diabetes by altering lipid profiles and improving insulin sensitivity.
Cardiovascular Disease Risk Reduction
By influencing the synthesis of triglycerides, AZD3988 may also help in reducing the risk of cardiovascular diseases . High levels of triglycerides are associated with an increased risk of heart disease. Therefore, the compound’s ability to lower triglyceride levels could be significant in cardiovascular health management.
Non-Alcoholic Fatty Liver Disease (NAFLD)
AZD3988’s effect on lipid metabolism suggests that it could be useful in treating NAFLD . This condition is characterized by the accumulation of fat in the liver, and DGAT1 inhibitors like AZD3988 could help in reducing hepatic fat content.
Lipid-Induced Pancreatic Beta-Cell Dysfunction
Research has indicated that DGAT1 inhibitors can protect pancreatic beta-cells from lipid-induced dysfunction . This is particularly relevant for the prevention and treatment of type 2 diabetes, where beta-cell failure is a key factor.
Obesity-Related Inflammation
AZD3988 may also have applications in reducing obesity-related inflammation . Obesity is often accompanied by chronic low-grade inflammation, and DGAT1 inhibitors have been shown to have anti-inflammatory effects in adipose tissue.
Wirkmechanismus
Target of Action
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid, also known as AZD3988, is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT-1) . DGAT-1 is an enzyme that plays a crucial role in the synthesis of triglycerides .
Mode of Action
AZD3988 interacts with DGAT-1, inhibiting its function . This inhibition suppresses the synthesis of triacylglyceride (TAG), a type of fat, in the plasma and adipose tissue .
Biochemical Pathways
The primary biochemical pathway affected by AZD3988 is the triglyceride synthesis pathway . By inhibiting DGAT-1, AZD3988 prevents the final step of triglyceride synthesis, which is the transfer of a fatty acyl group from diacylglycerol to a monoacylglycerol . This results in a decrease in the production of TAG .
Pharmacokinetics
AZD3988 has been shown to have good pharmacokinetics in vivo . It is orally bioavailable and cell permeable . The compound has demonstrated good absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The inhibition of DGAT-1 by AZD3988 leads to a reduction in the synthesis of TAG . This can lead to a decrease in body weight in diet-induced obese rats . It also suppresses TAG plasma excursion .
Action Environment
The efficacy and stability of AZD3988 can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the compound’s stability can be affected by storage conditions . .
Eigenschaften
IUPAC Name |
2-[4-[4-[[5-(3,4-difluoroanilino)-1,3,4-oxadiazole-2-carbonyl]amino]phenyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O4/c24-18-10-9-17(12-19(18)25)27-23-29-28-22(33-23)21(32)26-16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-20(30)31/h5-10,12-14H,1-4,11H2,(H,26,32)(H,27,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEBYTLALFOQKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)NC(=O)C3=NN=C(O3)NC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does AZD3988 interact with its target, DGAT1, and what are the downstream effects of this interaction?
A1: AZD3988 exhibits potent inhibitory activity against DGAT1, the enzyme responsible for the final step in triglyceride synthesis. [, ] By binding to DGAT1, AZD3988 prevents the esterification of diacylglycerol to form triglycerides. This inhibition leads to a decrease in circulating plasma triglyceride levels, as demonstrated in a rat oral lipid tolerance test. []
Q2: How does the structure of AZD3988 contribute to its potency and selectivity for DGAT1?
A2: Research suggests modifications to the parent structure of AZD3988, specifically replacing the phenyl cyclohexyl-ethanoate side chain with substituted oxy-linked side chains, significantly improved its solubility and unbound clearance while maintaining excellent selectivity for DGAT1 over the related enzyme acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1). [] This highlights the importance of structure-activity relationships in optimizing drug candidates for desired pharmacological properties.
Q3: What are the observed differences in the effects of AZD3988 compared to other SOAT1 inhibitors like mitotane and ATR101?
A3: While AZD3988 effectively inhibits SOAT1 in vitro, it exhibits different downstream effects compared to mitotane and ATR101. [] Specifically, AZD3988 shows minimal impact on ER-stress markers like CHOP and X-box protein 1 mRNA splicing, unlike mitotane and ATR101. Additionally, while mitotane and ATR101 induce the accumulation of free cholesterol in NCI-H295 cells, AZD3988 does not. [] These findings suggest that while SOAT1 inhibition is a shared characteristic, the distinct downstream effects observed might be attributed to interactions with additional targets.
Q4: What in vitro and in vivo studies have been conducted to evaluate the efficacy of AZD3988?
A4: Research indicates that AZD3988 effectively reduces circulating plasma triglyceride levels in a rat oral lipid tolerance test, showcasing its in vivo efficacy. [] While the provided research focuses on preclinical data, further in vitro and in vivo studies, including cell-based assays and animal models, are essential to comprehensively assess AZD3988's efficacy and therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







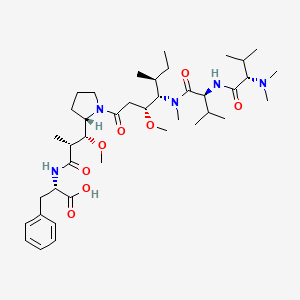
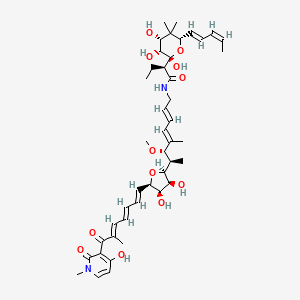
![5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione](/img/structure/B605690.png)
